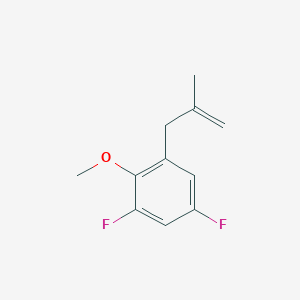

1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene

CAS No.:

Cat. No.: VC13554033

Molecular Formula: C11H12F2O

Molecular Weight: 198.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F2O |

|---|---|

| Molecular Weight | 198.21 g/mol |

| IUPAC Name | 1,5-difluoro-2-methoxy-3-(2-methylprop-2-enyl)benzene |

| Standard InChI | InChI=1S/C11H12F2O/c1-7(2)4-8-5-9(12)6-10(13)11(8)14-3/h5-6H,1,4H2,2-3H3 |

| Standard InChI Key | GNEPCZBIOVQMEV-UHFFFAOYSA-N |

| SMILES | CC(=C)CC1=C(C(=CC(=C1)F)F)OC |

| Canonical SMILES | CC(=C)CC1=C(C(=CC(=C1)F)F)OC |

Introduction

1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene is a complex organic compound featuring a benzene ring with multiple functional groups. It is characterized by the presence of two fluorine atoms at positions 1 and 5, a methoxy group at position 2, and a 2-methylallyl group at position 3. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Synthesis and Preparation

The synthesis of 1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene typically involves multi-step organic synthesis techniques. While specific detailed protocols for its synthesis are not widely documented, it likely involves reactions such as fluorination, methoxylation, and allylation of a benzene derivative. These processes require careful control of reaction conditions to achieve the desired substitution pattern.

Applications and Research Findings

1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its fluorine atoms enhance its lipophilicity, which is beneficial for crossing biological membranes, while the methoxy and allyl groups provide sites for further functionalization.

Pharmaceutical Applications

In pharmaceutical chemistry, compounds with similar structures are explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of fluorine atoms can improve the bioavailability of drugs by increasing their stability and ability to penetrate cell membranes.

Agrochemical Applications

In agrochemistry, fluorinated compounds are often used as pesticides or herbicides due to their enhanced stability and efficacy. The allyl group in 1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene could be modified to attach other functional groups, potentially increasing its biological activity.

Safety and Handling

Handling 1,5-Difluoro-2-methoxy-3-(2-methylallyl)benzene requires caution due to its potential reactivity and toxicity. It is essential to follow standard laboratory safety protocols, including the use of protective equipment and proper ventilation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume